molecular formula C13H11NO3 B3026613 2-(3-Oxocyclopentyl)isoindoline-1,3-dione CAS No. 1029691-06-2

2-(3-Oxocyclopentyl)isoindoline-1,3-dione

Cat. No. B3026613
Key on ui cas rn: 1029691-06-2
M. Wt: 229.23
InChI Key: RTIZJQCGWLDNKT-UHFFFAOYSA-N
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Patent
US07968587B2

Procedure details

In Scheme II, Step A, cyclopentenone (8) is reacted with phthalimide in a Michael addition to give (±)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione (9). The reaction is performed in methanol/2N Na2CO3 in a ratio of 10/1 by volume preferably at ambient temperature using conditions similar to those described by O. Nowitzki, et. al. in Tetrahedron 1996, 52, 11799-11810. The product is isolated by addition of water and (9) obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12>>[O:6]=[C:1]1[CH2:5][CH2:4][CH:3]([N:11]2[C:7](=[O:17])[C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10]2=[O:12])[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(CC1)N1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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